3-(2-Fluoro-5-methylphenyl)propionic acid
Overview
Description
“3-(2-Fluoro-5-methylphenyl)propionic acid” is a chemical compound with the CAS Number: 881189-60-2 . It has a molecular weight of 182.19 and is a solid at ambient temperature . The IUPAC name for this compound is 3-(2-fluoro-5-methylphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(2-Fluoro-5-methylphenyl)propionic acid” is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(2-Fluoro-5-methylphenyl)propionic acid” is a solid at ambient temperature . It has a molecular weight of 182.19 .Scientific Research Applications
Use as a Building Block in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-(2-Fluoro-5-methylphenyl)propionic acid” is used as a building block in chemical synthesis . It is a carboxylic acid building block .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. As a building block, it would be used in reactions to construct more complex molecules .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. The goal would typically be to create a desired complex molecule using “3-(2-Fluoro-5-methylphenyl)propionic acid” as one of the components .
Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids
- Scientific Field : Medicinal Chemistry
- Application Summary : “3-(2-Fluoro-5-methylphenyl)propionic acid” has been used in the enantioselective synthesis of benzyloxymethyl phenyl propionic acids . These compounds are used as chiral building blocks in the pharmaceutical industry .
- Methods of Application : The synthesis involves a TiCl4 mediated alkylation of the corresponding (4R)-4-benzyl-3-[3-(2-fluoro-4-methoxyphenyl-, 2-fluoro-4-methylphenyl-, 2,4-dimethylphenyl-)propionyl]-2-oxazolidinones, followed by hydrolysis of the chiral auxiliary .
- Results or Outcomes : The stereochemistry of the alkylation reaction was confirmed by an X-ray crystal structure of (4R)-4-benzyl-3-[(2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionyl]-2-oxazolidinone .
Safety And Hazards
properties
IUPAC Name |
3-(2-fluoro-5-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAROWDHLHAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methylphenyl)propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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